molecular formula C22H18ClFN4O B2824098 4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1021060-76-3

4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2824098
CAS No.: 1021060-76-3
M. Wt: 408.86
InChI Key: VSVPAIJZDUYAGY-UHFFFAOYSA-N
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Description

4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chloro, fluoro, and phenethyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazines with pyridine derivatives, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of kinases or modulate the function of G-protein coupled receptors (GPCRs), affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridines with different substituents. For instance:

The unique combination of substituents in 4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-1-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4O/c1-14-19-20(23)18(22(29)25-12-11-15-5-3-2-4-6-15)13-26-21(19)28(27-14)17-9-7-16(24)8-10-17/h2-10,13H,11-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVPAIJZDUYAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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